Bacterial UppP Inhibition Profile
2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exhibits a specific, quantifiable inhibitory effect on the bacterial enzyme undecaprenyl-diphosphatase (UppP) from Escherichia coli, with an IC50 of 21,000 nM (21 µM) [1]. This activity is absent in the unsubstituted phenyl analog 2-(phenylthio)cyclopentan-1-one, for which no UppP inhibition data is reported; its primary reported off-target activities are FAP and CYP11B1 inhibition [2][3]. The presence of the 3,4-dimethyl substitution on the phenyl ring therefore directs binding toward UppP, providing a functional anchor for bacterial cell wall biosynthesis studies.
IC50 = 21 µM vs. comparator: no reported UppP activity
Supports bacterial cell wall biosynthesis probe context
E. coli UppP assay; comparator targets FAP/CYP11B1 instead
| Evidence Dimension | Inhibition of UppP enzyme activity |
|---|---|
| Target Compound Data | IC50 = 21,000 nM (21 µM) |
| Comparator Or Baseline | 2-(phenylthio)cyclopentan-1-one: No reported UppP inhibition; primary activities are FAP (IC50 = 1.5 nM) and CYP11B1 (IC50 = 1,470 nM) |
| Quantified Difference | Unique UppP inhibition profile vs. comparator's alternative target engagement |
| Conditions | E. coli UppP enzyme assay using FPP as substrate, 20 min pretreatment, 60 min measurement via malachite green assay |
Why This Matters
This demonstrates that the specific substitution pattern confers a distinct antibacterial target profile, enabling the compound to serve as a focused chemical probe for UppP-related SAR studies.
- [1] BindingDB Entry BDBM50011479. Affinity Data: IC50 for UppP in E. coli = 2.10E+4 nM. View Source
- [2] BindingDB Entry BDBM50578698 (CHEMBL4871573). Affinity Data: IC50 for FAP = 1.5 nM. View Source
- [3] BindingDB Entry BDBM50122355 (CHEMBL3622444). Affinity Data: IC50 for CYP11B1 = 1.47E+3 nM. View Source
